molecular formula C9H10BrNO2 B2930983 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide CAS No. 1955548-96-5

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide

Cat. No.: B2930983
CAS No.: 1955548-96-5
M. Wt: 244.088
InChI Key: QXAJXRNGIXYZTR-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide (CAS: 1955548-96-5) is a versatile small molecule scaffold of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 g/mol, this compound serves as a key precursor in the synthesis of more complex quinoline derivatives . Quinoline derivatives are extensively studied for their diverse biological activities. Research into related 6-hydroxy tetrahydroquinoline compounds has demonstrated potent antioxidant properties, which are crucial for investigating pathways involved in oxidative stress . Such compounds show promise in neuroprotective research, with studies indicating that analogues can reduce levels of oxidative stress markers and exhibit anti-inflammatory effects by modulating the NF-κB pathway, making them relevant for the development of potential therapeutic agents for conditions like Parkinson's disease . This product is supplied as a hydrobromide salt. It is intended for research applications as a building block in organic synthesis and for biological activity studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-hydroxy-2,3-dihydro-1H-quinolin-4-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.BrH/c11-6-1-2-8-7(5-6)9(12)3-4-10-8;/h1-2,5,10-11H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAJXRNGIXYZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring system . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional group impacts:

Compound Name Substituents/Modifications Molecular Weight Key Properties
6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide (Target) - Hydroxy (-OH) at position 6
- Ketone (=O) at position 4
- Hydrobromide salt
Not explicitly stated Enhanced solubility due to ionic form; potential for hydrogen bonding.
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one - Methyl (-CH₃) at position 2
- Ketone (=O) at position 4
Not stated Increased lipophilicity; methyl group may hinder steric interactions.
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one - Acetyl (-COCH₃) at position 1
- Nitro (-NO₂) at position 7
234.21 Electron-withdrawing nitro group enhances reactivity; acetyl modifies solubility.
6-Methyl-1,2,3,4-tetrahydroquinoline - Methyl (-CH₃) at position 6 147.22 Non-polar; acute oral toxicity (H302) and skin irritation (H315) .
6-Hydroxy-4-methyl-1-(2-oxo-1,2-dihydro-indol-3-ylideneamino)-1H-quinolin-2-one (4b) - Hydroxy (-OH) at position 6
- Indole-derived substituent at position 1
~319 (analogous) Extended conjugation may enhance UV absorption; indole moiety adds complexity.

Biological Activity

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide is a compound with the molecular formula C₉H₉BrNO₂ and a molecular weight of approximately 244.09 g/mol. This compound features a hydroxyl group and a bromide ion, contributing to its unique chemical properties and potential biological activities.

  • Molecular Formula : C₉H₉BrNO₂
  • Molecular Weight : 244.09 g/mol
  • IUPAC Name : 6-hydroxy-2,3-dihydro-1H-quinolin-4-one; hydrobromide
  • CAS Number : 1955548-96-5

The biological activity of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme and receptor activities through specific binding mechanisms. The presence of the hydroxyl group may enhance hydrogen bonding interactions with biological macromolecules.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The exact mechanism by which it exerts these effects remains an area of ongoing research.

Anticancer Potential

Preliminary studies have suggested that 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes involved in metabolic pathways

Case Study: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent in infectious diseases.

Case Study: Anticancer Activity

In another study focusing on cancer treatment, the compound was tested against human breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations led to a significant reduction in cell viability and increased markers of apoptosis. This suggests that the compound may serve as a lead for developing new anticancer drugs.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one hydrobromide and its derivatives?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example, sodium triacetoxyborohydride (STAB) in acetic acid is effective for reductive amination of tetrahydroquinoline intermediates (e.g., reducing nitro groups to amines) . Hydrobromide salt formation typically involves treating the free base with HBr or using HCl followed by anion exchange. Characterization via 1^1H NMR and ESI-MS is critical to confirm structural integrity and purity (>95% HPLC) .

Q. How are functional groups like hydroxyl and bromine introduced into the tetrahydroquinoline scaffold?

  • Methodological Answer : Bromination can be achieved using N-bromosuccinimide (NBS) in DMF, as seen in the synthesis of 6-bromo-tetrahydroquinoline derivatives . Hydroxyl groups are often introduced via hydrolysis of protected intermediates (e.g., tert-butyl esters) under acidic conditions or through direct oxidation of methylene groups .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1^1H NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups at δ 2.5–3.5 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., m/z 256.07 for C9_9H10_{10}BrNO2_2) and detects impurities .
  • HPLC : Validates purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in reductive amination steps?

  • Methodological Answer : Low yields (e.g., 15% for compound 51 in ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst Screening : Compare STAB with NaBH4_4/AcOH or LiAlH4_4 in THF .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
  • Temperature Control : Reactions at 0–5°C minimize decomposition of sensitive intermediates .

Q. How do researchers resolve contradictions between spectroscopic data and expected structures?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR shifts) require:

  • 2D NMR (COSY, HSQC) : To confirm connectivity and rule out regioisomers .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values .

Q. What protocols are used to assess biological activity, such as nitric oxide synthase (NOS) inhibition?

  • Methodological Answer :

  • Enzyme Assays : Recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells are incubated with the compound. Activity is measured via radioactive 14^{14}C-arginine to 14^{14}C-citrulline conversion .
  • Dose-Response Curves : IC50_{50} values are calculated using non-linear regression analysis of inhibition data .

Q. How are stability and degradation profiles evaluated under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrobromide dissociation) .
  • LC-MS Monitoring : Track degradation products (e.g., quinoline oxidation byproducts) over time .

Q. What strategies mitigate byproduct formation during bromination or hydroxylation?

  • Methodological Answer :

  • Regioselective Bromination : Use directing groups (e.g., methoxy) to control bromine placement .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., with Boc groups) before functionalization .

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